1,3-dibromocyclobutane
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Overview
Description
1,3-Dibromocyclobutane is an organic compound with the molecular formula C₄H₆Br₂. It is a derivative of cyclobutane, where two bromine atoms are substituted at the 1 and 3 positions of the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromocyclobutane can be synthesized through the bromination of cyclobutane. The reaction involves the addition of bromine (Br₂) to cyclobutane under controlled conditions. The reaction typically proceeds via a free radical mechanism, where the bromine molecules are homolytically cleaved to form bromine radicals, which then react with the cyclobutane to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bromine and cyclobutane in the presence of a suitable catalyst to enhance the reaction rate and yield. The reaction is carried out in a controlled environment to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromocyclobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of cyclobutanediol.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form cyclobutene.
Reduction Reactions: The compound can be reduced to cyclobutane by using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Substitution: Hydroxide ions in aqueous solution.
Elimination: Strong bases such as potassium tert-butoxide.
Reduction: Zinc in acetic acid.
Major Products Formed
Substitution: Cyclobutanediol.
Elimination: Cyclobutene.
Reduction: Cyclobutane.
Scientific Research Applications
1,3-Dibromocyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-dibromocyclobutane involves its reactivity due to the presence of bromine atoms. The bromine atoms make the compound susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromocyclobutane: Similar structure but with bromine atoms at the 1 and 2 positions.
1,3-Dichlorocyclobutane: Similar structure but with chlorine atoms instead of bromine.
1,3-Diiodocyclobutane: Similar structure but with iodine atoms instead of bromine.
Uniqueness
1,3-Dibromocyclobutane is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. The presence of bromine atoms also makes it more reactive compared to its chloro and iodo counterparts, which can be advantageous in certain chemical syntheses .
Properties
CAS No. |
89033-71-6 |
---|---|
Molecular Formula |
C4H6Br2 |
Molecular Weight |
213.9 |
Purity |
95 |
Origin of Product |
United States |
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